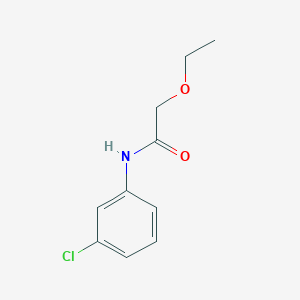

N-(3-chlorophenyl)-2-ethoxyacetamide

Description

N-(3-Chlorophenyl)-2-ethoxyacetamide is an acetamide derivative characterized by a 3-chlorophenyl group attached to the nitrogen atom and an ethoxy substituent on the acetyl moiety. Its molecular formula is C₁₀H₁₂ClNO₂, with a molecular weight of 213.66 g/mol.

Properties

Molecular Formula |

C10H12ClNO2 |

|---|---|

Molecular Weight |

213.66 g/mol |

IUPAC Name |

N-(3-chlorophenyl)-2-ethoxyacetamide |

InChI |

InChI=1S/C10H12ClNO2/c1-2-14-7-10(13)12-9-5-3-4-8(11)6-9/h3-6H,2,7H2,1H3,(H,12,13) |

InChI Key |

XOJLXANRZCJLDC-UHFFFAOYSA-N |

SMILES |

CCOCC(=O)NC1=CC(=CC=C1)Cl |

Canonical SMILES |

CCOCC(=O)NC1=CC(=CC=C1)Cl |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Effects on Physical and Chemical Properties

The table below highlights key differences between N-(3-chlorophenyl)-2-ethoxyacetamide and related acetamides:

Key Observations :

- Molecular Weight : The ethoxy group in the target compound increases its molecular weight compared to simpler analogs like N-(3-chlorophenyl)acetamide .

- Melting Points : Substitution patterns significantly affect melting points. For example, N-(3-chlorophenyl)acetamide (m.p. 76.6°C) has higher symmetry than bulkier derivatives, leading to stronger intermolecular forces .

- Hydrogen Bonding: In 2-chloro-N-(3-chlorophenyl)acetamide, intermolecular N–H⋯O hydrogen bonds stabilize the crystal lattice .

Structural and Spectroscopic Comparisons

- Crystal Structures :

- 2-Chloro-N-(3-chlorophenyl)acetamide adopts a planar conformation with dual N–H⋯O hydrogen bonds along the a-axis .

- In contrast, 2-chloro-N-(3-methylphenyl)acetamide exhibits a syn conformation of the N–H bond relative to the meta-methyl group, differing from anti conformations seen in nitro-substituted analogs .

- Spectroscopic Data :

- IR/NMR : Chloroacetamides typically exhibit C=O stretches near 1680–1700 cm⁻¹ (IR) and carbonyl carbon signals at δ 165–170 ppm (¹³C NMR) . The ethoxy group would introduce additional signals (e.g., –OCH₂CH₃ at δ 1.2–1.4 ppm in ¹H NMR).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.